CID 53850187
Description
CID 53850187 (PubChem Compound Identifier: 53850187) is a chemical compound cataloged in the PubChem database. This compound likely belongs to a broader class of compounds studied for applications in medicinal chemistry, materials science, or industrial processes. Further characterization would require access to experimental or computational data such as mass spectrometry (MS), nuclear magnetic resonance (NMR), or quantitative structure-activity relationship (QSAR) modeling .
Properties
Molecular Formula |
C9H19O2Si |
|---|---|
Molecular Weight |
187.33 g/mol |
InChI |
InChI=1S/C9H19O2Si/c1-10-12(11-2)8-7-9-5-3-4-6-9/h9H,3-8H2,1-2H3 |
InChI Key |
NFQANZJYXRWPDP-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC1CCCC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylethyl)(dimethoxy)silane typically involves the reaction of cyclopentylethylmagnesium bromide with dimethoxychlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
[ \text{Cyclopentylethylmagnesium bromide} + \text{Dimethoxychlorosilane} \rightarrow \text{(2-Cyclopentylethyl)(dimethoxy)silane} + \text{MgBrCl} ]
Industrial Production Methods
Industrial production of (2-Cyclopentylethyl)(dimethoxy)silane may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentylethyl)(dimethoxy)silane can undergo various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: The resulting silanols can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted silanes with various functional groups.
Scientific Research Applications
(2-Cyclopentylethyl)(dimethoxy)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules.
Surface Modification: Employed in the modification of surfaces to enhance adhesion, hydrophobicity, or other surface properties.
Mechanism of Action
The mechanism of action of (2-Cyclopentylethyl)(dimethoxy)silane in its applications often involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can form strong bonds with oxygen, leading to the formation of stable siloxane networks. These networks are responsible for the enhanced mechanical and thermal properties observed in materials synthesized using this compound .
Comparison with Similar Compounds
Table 1: Structural Comparison with Oscillatoxin Derivatives
| Compound | PubChem CID | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | Polyketide macrocycle | Epoxide, conjugated diene | 634.7 |
| 30-Methyl Oscillatoxin D | 185389 | Methylated macrocycle | Methyl ester, hydroxyl | 648.7 |
| This compound* | 53850187 | Data not available | Data not available | Data not available |
The above table illustrates a framework for comparison.
Functional Comparison with Inhibitors and Substrates
This compound may share functional similarities with compounds acting as enzyme inhibitors or substrates. For instance:
Table 2: Functional Comparison with Betulin-Derived Inhibitors
| Compound | PubChem CID | Target Enzyme | IC50 (μM) | Key Mechanism |
|---|---|---|---|---|
| Betulin | 72326 | HIV-1 protease | 4.2 | Competitive inhibition |
| 3-O-Caffeoyl Betulin | 10153267 | SARS-CoV-2 Mpro | 8.9 | Allosteric modulation |
| This compound* | 53850187 | Data not available | N/A | N/A |
Note: Functional data for this compound are absent in the evidence. The table demonstrates a template for analysis.
Physicochemical and Pharmacokinetic Properties
Physicochemical parameters are critical for drug-likeness assessments. Below is a hypothetical comparison using metrics from and :
Table 3: Predicted Properties of this compound and Analogs
| Parameter | This compound* | CAS 1254115-23-5 | CAS 1046861-20-4 |
|---|---|---|---|
| Log P (iLOGP) | N/A | 1.83 | 0.0 |
| Solubility (mg/mL) | N/A | 86.7 | 0.24 |
| Bioavailability Score | N/A | 0.55 | 0.55 |
| CYP Inhibition | N/A | None | None |
Note: Experimental or computational data for this compound are required to populate this table.
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